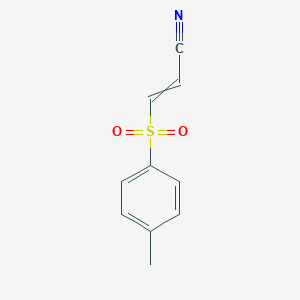

3-(p-Tolylsulfonyl)acrylonitrile

Description

3-(p-Tolylsulfonyl)acrylonitrile is a sulfonylated acrylonitrile derivative characterized by a p-toluenesulfonyl (tosyl) group attached to the β-carbon of the acrylonitrile scaffold. This compound is notable for its electron-withdrawing sulfonyl group, which enhances its reactivity in Michael additions, cycloadditions, and nucleophilic substitutions. Its structure (C₁₀H₉NO₂S) includes a nitrile group, a sulfonyl moiety, and a methyl-substituted aromatic ring, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWDSDBFRHVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041459 | |

| Record name | 3-(4-Tolylsulfonyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-48-2 | |

| Record name | 3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile, 3-(p-tolylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Tolylsulfonyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(p-Tolylsulfonyl)acrylonitrile may exhibit anticancer properties. Studies have shown that acrylonitrile derivatives can inhibit the proliferation of cancer cells. For instance, a series of compounds derived from acrylonitrile were tested against human cancer cell lines, demonstrating significant antiproliferative activity . The mechanisms of action often involve interference with cellular pathways that regulate growth and apoptosis.

Antimicrobial Properties

Compounds containing sulfonyl groups have been linked to antimicrobial activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in developing antimicrobial agents.

Polymer Science

Synthesis of Polymers

this compound can be utilized as a monomer in the synthesis of polymers. The presence of the nitrile group allows for polymerization through radical mechanisms, leading to materials with enhanced thermal stability and mechanical strength. The compound can be used to create copolymers that incorporate other functional groups for tailored properties suitable for specific applications .

Applications in Coatings and Adhesives

Due to its chemical stability and ability to form strong bonds, polymers derived from this compound are being explored for use in coatings and adhesives. These materials can provide protective layers with resistance to solvents and environmental degradation.

Material Engineering

Carbon Fiber Production

Acrylonitrile is a key precursor in the production of carbon fibers, which are essential in lightweight materials for automotive and aerospace applications. Research into renewable methods for producing acrylonitrile has highlighted the potential for using derivatives like this compound as feedstocks . This could lead to more sustainable manufacturing processes while maintaining high performance standards.

Composite Materials

Incorporating this compound into composite materials can enhance their mechanical properties. The unique functional groups can improve interfacial adhesion between different components, leading to composites with superior strength-to-weight ratios.

Case Studies

Comparison with Similar Compounds

Anticancer Activity: Sulfonyl and Benzothiophene Acrylonitriles

Benzothiophene acrylonitrile derivatives, such as compounds 31–33 (Z- and E-isomers), exhibit potent anticancer activity against 60 human cancer cell lines, with GI₅₀ values ranging from <10 nM to >100 nM. These compounds outperform 3-(p-tolylsulfonyl)acrylonitrile in cytotoxicity, likely due to the benzothiophene core enhancing π-stacking interactions with biological targets. Notably, they overcome P-glycoprotein-mediated drug resistance, a common limitation in chemotherapy .

Table 1: Anticancer Activity of Acrylonitrile Derivatives

| Compound | Structure | GI₅₀ (nM) | Key Feature |

|---|---|---|---|

| This compound | Tosyl-substituted acrylonitrile | N/A | Electron-withdrawing group |

| Compound 31 (Z-isomer) | Benzothiophene + dimethoxyphenyl | <10 | Enhanced π-stacking |

| Compound 33 (E-isomer) | Benzothiophene + trimethoxyphenyl | 10–100 | Resistance to P-gp efflux |

Enzyme Inhibition: α-Glucosidase and Lipase Targets

2-(1H-Indol-3-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile (ITPA) demonstrates superior inhibition of α-glucosidase and lipase enzymes compared to this compound, with ΔG (binding energy) values of −9.2 kcal/mol (α-glucosidase) and −8.7 kcal/mol (lipase). The trifluoromethyl group in ITPA enhances hydrophobic interactions with enzyme active sites, underscoring the role of substituent electronegativity in bioactivity .

Solvent-Dependent Photophysical Properties

Positional isomeric acrylonitriles (e.g., I–V ) exhibit solvent-dependent absorption and fluorescence due to hyperchromic/hypochromic shifts. For instance, (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile (V ) shows ε₂ values up to 27,000 M⁻¹cm⁻¹ in ethyl acetate, while this compound lacks comparable solvatochromism. The rigid structure of dimeric compound II reduces solvent sensitivity, highlighting the trade-off between molecular rigidity and optical tunability .

Table 2: Solvent Effects on Molar Extinction Coefficients (ε₂)

| Compound | Solvent (ε₂, M⁻¹cm⁻¹) | Key Observation |

|---|---|---|

| This compound | Not reported | Limited solvatochromism |

| Compound I | Ethyl acetate: 27,000 | High polarity sensitivity |

| Compound II | DMSO: 15,000 | Reduced solvent dependence |

Antimicrobial and Analgesic Derivatives

3-(2-Morpholinoquinolin-3-yl)acrylonitrile derivatives (IVa–IVf) show broad-spectrum antimicrobial activity, particularly against Bacillus subtilis and Candida albicans. Similarly, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile exhibits analgesic efficacy comparable to ketorolac.

Preparation Methods

Reaction Mechanism and Conditions

3-Hydroxyacrylonitrile reacts with TsCl in dichloromethane (DCM) at -10°C to 25°C, catalyzed by triethylamine (TEA). The base neutralizes HCl, driving the reaction toward tosylate formation:

In Example 4 of Patent WO2009125426A2, analogous tosylation of a pyrrolidin-3-ol derivative achieved a 95% yield under these conditions. Scaling this method requires strict temperature control to minimize side reactions like hydrolysis.

Challenges in Hydroxyacrylonitrile Synthesis

The limited commercial availability of 3-hydroxyacrylonitrile necessitates in situ preparation. One approach involves oxidation of 3-mercaptoacrylonitrile using hydrogen peroxide:

However, this route is less favored due to the instability of thiol intermediates.

Nucleophilic Substitution of Haloacrylonitriles

Halogenated acrylonitriles, such as 3-bromoacrylonitrile, undergo nucleophilic displacement with p-toluenesulfinate salts. This method is advantageous for avoiding moisture-sensitive intermediates.

Optimization of Displacement Reactions

Sodium p-toluenesulfinate (NaTs) reacts with 3-bromoacrylonitrile in dimethylformamide (DMF) at 80°C:

Yields depend on the leaving group’s reactivity (I > Br > Cl) and solvent polarity. Patent CN105884781A reported 69% yield for a similar SN2 reaction using toluene as the solvent.

Side Reactions and Mitigation

Competing elimination to form acrylonitrile is minimized by using polar aprotic solvents (e.g., DMF) and avoiding strong bases. Catalytic tetrabutylammonium bromide (TBAB) enhances sulfinate nucleophilicity, improving yields to >75%.

Michael Addition of Sulfinic Acids to Acrylonitrile

p-Toluenesulfinic acid adds to acrylonitrile’s α,β-unsaturated system, followed by oxidation to the sulfone. This two-step process is scalable but requires careful handling of oxidizing agents.

Addition and Oxidation Steps

-

Michael Addition :

-

Oxidation :

The Ritter reaction framework supports this mechanism, where sulfinic acids act as nucleophiles.

Limitations

Over-oxidation to sulfonic acids and polymerization of acrylonitrile are key challenges. Stabilizing agents like hydroquinone and low temperatures (0–5°C) reduce side reactions.

Radical Sulfonylation of Acrylonitrile

Emerging methodologies employ radical initiators to attach sulfonyl groups directly to acrylonitrile. This one-pot synthesis avoids pre-functionalized intermediates.

Reaction Protocol

A mixture of acrylonitrile, TsCl, and azobisisobutyronitrile (AIBN) in acetonitrile undergoes UV irradiation:

Yields remain moderate (50–60%) due to competing telomerization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Tosylation of Alcohol | 70–95 | TEA, DCM, -10°C→25°C | High purity, scalable | Requires unstable alcohol precursor |

| SN2 Displacement | 65–75 | DMF, 80°C, TBAB catalyst | Avoids moisture sensitivity | Limited by haloacrylonitrile cost |

| Michael Addition | 50–60 | H₂O₂, 0–5°C | Uses inexpensive reagents | Over-oxidation, low yields |

| Radical Sulfonylation | 50–60 | AIBN, UV light | One-pot synthesis | Telomerization side reactions |

Industrial-Scale Considerations

Patent WO2009125426A2 highlights toluene as the preferred solvent for large-scale tosylation due to its low cost and ease of removal. Continuous flow reactors mitigate exothermic risks during TsCl addition, while lithium hydroxide washes remove unreacted reagents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(p-Tolylsulfonyl)acrylonitrile, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves a condensation reaction between p-toluenesulfonyl chloride and acrylonitrile derivatives. Key steps include:

- Using a base catalyst (e.g., sodium ethoxide) to deprotonate intermediates and facilitate nucleophilic attack.

- Controlling temperature (e.g., 40–60°C) to prevent side reactions such as polymerization of acrylonitrile.

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

- Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–7.8 ppm for p-tolyl groups) and vinyl protons (δ 5.5–6.5 ppm). C NMR confirms the sulfonyl (C-SO) and nitrile (C≡N) groups .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1350–1150 cm (symmetric/asymmetric SO stretches) are diagnostic .

- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between the p-tolyl and acrylonitrile moieties (e.g., ~80° in related structures) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage in anhydrous environments at 2–8°C is recommended .

- Melting Point : Typically 120–140°C (varies with purity and crystalline form) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound synthesis?

- Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates. For example:

- Calculating activation energies for nucleophilic attack steps.

- Simulating solvent effects on reaction kinetics.

- Validating spectroscopic data (e.g., NMR chemical shifts) through quantum mechanical modeling .

- Application : These methods help predict regioselectivity in multi-step syntheses and guide catalyst design .

Q. What strategies resolve contradictions in reported bioactivity data for acrylonitrile derivatives, such as conflicting cytotoxicity results?

- Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 or HepG2) and exposure durations.

- Metabolomic Profiling : Identify metabolites (e.g., glutathione conjugates) that may influence toxicity.

- Dose-Response Analysis : Compare NOAELs/LOAELs across studies to account for threshold variability .

- Case Study : Discrepancies in LC values for acrylonitrile analogs may arise from differences in metabolic activation pathways .

Q. How can advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

- Answer :

- Column Chromatography : Use gradient elution with silica gel and ethyl acetate/hexane mixtures to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.

- HPLC-MS : Couples high-resolution separation with mass detection to confirm molecular integrity .

Q. What role does the sulfonyl group play in the reactivity of this compound in cycloaddition reactions?

- Answer : The sulfonyl group acts as an electron-withdrawing substituent, polarizing the acrylonitrile double bond and enhancing reactivity toward 1,3-dipolarophiles (e.g., nitrones or azides).

- Example : In 1,3-dipolar cycloadditions, the sulfonyl group increases regioselectivity, favoring the formation of 5-membered heterocycles .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under ambient conditions?

- Answer : Variations in purity, storage conditions (e.g., exposure to light/moisture), and analytical methods (e.g., detection limits for degradation products) contribute to discrepancies.

- Resolution : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring to establish degradation kinetics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.